Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
Brand Name: Vulcanchem
CAS No.: 52277-69-7
VCID: VC18421241
InChI: InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1
SMILES:
Molecular Formula: C32H19CoN6O8
Molecular Weight: 674.5 g/mol

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)

CAS No.: 52277-69-7

Cat. No.: VC18421241

Molecular Formula: C32H19CoN6O8

Molecular Weight: 674.5 g/mol

* For research use only. Not for human or veterinary use.

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) - 52277-69-7

Specification

CAS No. 52277-69-7
Molecular Formula C32H19CoN6O8
Molecular Weight 674.5 g/mol
IUPAC Name cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
Standard InChI InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1
Standard InChI Key WKNMHMMDOJIYOD-UHFFFAOYSA-M
Canonical SMILES [H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3]

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate, reflects its coordination geometry and substituent arrangement. Key identifiers include:

PropertyValueSource
CAS Registry Number52277-69-7
Molecular FormulaC32H19CoN6O8\text{C}_{32}\text{H}_{19}\text{Co}\text{N}_6\text{O}_8
Molecular Weight674.5 g/mol
InChI KeyWKNMHMMDOJIYOD-UHFFFAOYSA-M

The sodium salt analog (CAS 73297-09-3) shares structural similarities but replaces the hydrogen counterion with sodium, yielding the formula C32H18CoN6NaO8\text{C}_{32}\text{H}_{18}\text{Co}\text{N}_6\text{Na}\text{O}_8 and a molecular weight of 696.45 g/mol .

Ligand Coordination and Geometry

Each ligand in the complex features an azo group (-N=N-) bridging a 2-hydroxy-5-nitrophenyl moiety and a 2-naphthol group. The cobalt ion adopts a coordination number of six, binding to two oxygen atoms from the phenolic hydroxyl groups and four nitrogen atoms from the azo and nitro groups . X-ray crystallography of analogous complexes reveals distorted octahedral geometry, with ligand planarity influenced by intramolecular hydrogen bonding .

Spectroscopic and Computational Data

  • Electronic Spectra: UV-Vis spectra of cobalt-azo complexes typically exhibit strong absorption bands in the 400–600 nm range due to ligand-to-metal charge transfer (LMCT) transitions .

  • Infrared Spectroscopy: Stretching vibrations for N=N (1450–1600 cm1^{-1}), C-O (1250–1300 cm1^{-1}), and NO2_2 (1350–1500 cm1^{-1}) confirm ligand functional groups .

  • Mass Spectrometry: High-resolution MS data for the parent compound (CID 171145) corroborates the molecular formula .

Synthesis and Stability

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous cobalt-azo complexes are prepared via:

  • Ligand Preparation: Coupling 2-hydroxy-5-nitroaniline with β-naphthol under diazotization conditions .

  • Complexation: Reacting the ligand with cobalt salts (e.g., CoCl2_2) in ethanol/water mixtures at 60–80°C .

  • Counterion Exchange: Treating the intermediate cobalt complex with acids or bases to isolate hydrogen or sodium salts .

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to photodegradation due to the azo linkage. Acidic conditions promote ligand protonation, while alkaline media may cause demetallation. Thermoanalytical data (TGA/DSC) for related complexes indicate decomposition above 250°C, releasing NOx_x and CO2_2 .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Insoluble in nonpolar solvents; moderately soluble in DMF and DMSO.

  • Redox Behavior: Cyclic voltammetry of similar complexes shows reversible Co3+^{3+}/Co2+^{2+} redox couples at E1/2E_{1/2} ≈ −0.2 V vs. SCE .

  • Acid-Base Properties: The phenolic hydroxyl groups (pKa_a ≈ 9–10) deprotonate in basic solutions, altering coordination modes .

Comparative Analysis with Analogous Complexes

PropertyHydrogen Cobaltate Sodium Cobaltate Chromium Analog
Molecular Weight674.5 g/mol696.45 g/mol~650 g/mol
Solubility in WaterLowModerateLow
Thermal Stability>250°C>250°C>300°C

Applications and Industrial Relevance

Dyeing and Pigmentation

Cobalt-azo complexes are valued for their intense colors and lightfastness. The nitro and hydroxyl groups enhance electron delocalization, producing deep red-to-brown hues suitable for textiles and coatings .

Catalysis

In oxidation reactions, the Co3+^{3+} center acts as a Lewis acid catalyst. For example, sulfoxidation of thioethers proceeds with >80% yield in the presence of analogous complexes .

Materials Science

Thin films of cobalt-azo complexes exhibit nonlinear optical (NLO) properties, making them candidates for photonic devices .

Future Research Directions

  • Synthesis Optimization: Developing solvent-free or green chemistry approaches to reduce environmental impact.

  • Application-Specific Studies: Investigating catalytic efficiency in asymmetric synthesis and energy storage systems.

  • Ecotoxicology: Conducting long-term ecotoxicity assays to establish safety guidelines.

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